molecular formula C11H9BrN2O2 B3003608 5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one CAS No. 2090092-40-1

5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one

Cat. No.: B3003608
CAS No.: 2090092-40-1
M. Wt: 281.109
InChI Key: VSUBMOCAABYJAS-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyphenyl group at the 1st position of the pyrimidinone ring. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

5-bromo-1-(4-methoxyphenyl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-10-4-2-9(3-5-10)14-7-8(12)6-13-11(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUBMOCAABYJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidinone precursor followed by the introduction of the methoxyphenyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrimidinone ring can be reduced to form dihydropyrimidinones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of 5-substituted pyrimidinones with various functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydropyrimidinones.

Scientific Research Applications

5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It is used in the design of chemical probes to investigate biological pathways and mechanisms.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(4-methoxyphenyl)pyrimidin-2(1H)-one
  • 5-Fluoro-1-(4-methoxyphenyl)pyrimidin-2(1H)-one
  • 5-Iodo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one

Uniqueness

5-Bromo-1-(4-methoxyphenyl)pyrimidin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and biological research.

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